Laminaribiose peracetate
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Overview
Description
Laminaribiose peracetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₈O₁₉ and its molecular weight is 678.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-Acetylhyalobiuronic Acid : Wang, Sakairi, and Kuzuhara (1991) described the preparation of beta-laminaribiose octaacetate from curdlan, a microbial polysaccharide, and its subsequent conversion into N-acetylhyalobiuronic acid. This process highlights the potential of laminaribiose peracetate as a precursor in organic synthesis (Wang, Sakairi, & Kuzuhara, 1991).
Biosynthesis from Maltodextrin and Glucose : Sun, Wei, and You (2019) developed an in vitro enzymatic biosystem for synthesizing laminaribiose from maltodextrin and glucose. This method is significant for its potential in the pharmaceutical industry, showcasing laminaribiose's role as a germinating agent, antiseptic, and prebiotic (Sun, Wei, & You, 2019).
Modification and Synthesis Studies : Thiem and Karl (1979) conducted research on modifying laminaribiose and synthesizing specific compounds, demonstrating the versatility of this compound in chemical synthesis (Thiem & Karl, 1979).
Sporicide Validation : Sella, Guizelini, and Ribeiro (2012) validated the use of peracetic acid as a sporicide agent for decontaminating surfaces in biological safety cabinets, highlighting the relevance of this compound in sterilization processes (Sella, Guizelini, & Ribeiro, 2012).
Large Scale Chemical Synthesis : Jamoisa et al. (2008) focused on improving the chemical synthesis of laminaribiose, illustrating its scalability and potential for industrial production (Jamoisa et al., 2008).
Enzymatic Breakdown and Hydrolysis : Tangarone, Royer, and Nakas (1989) studied an enzyme from Trichoderma longibrachiatum that hydrolyzes laminarin into laminaribiose and glucose, offering insights into the biochemical processing of laminaribiose (Tangarone, Royer, & Nakas, 1989).
Use in Glycosyl Chain Construction : Kuzuhara, Sakairi, and Takahashi (1992) demonstrated the utility of cellobiose, N, N'-diacetylchitobiose, laminaribiose, and cyclodextrins in constructing biologically important glycosyl chains (Kuzuhara, Sakairi, & Takahashi, 1992).
Laminaribiose Phosphorylase Production : Abi, Müller, and Jördening (2017) compared different cultivation methods of Euglena gracilis for producing laminaribiose phosphorylase, an enzyme crucial for producing high-value sugars like laminaribiose (Abi, Müller, & Jördening, 2017).
Mechanism of Action
Target of Action
Laminaribiose peracetate primarily targets enzymes such as sucrose phosphorylase (SP) and laminaribiose phosphorylase (LP) . These enzymes play a crucial role in the biochemical synthesis of laminaribiose from sucrose and glucose .
Mode of Action
The compound interacts with its targets through a bienzymatic reaction system . In this system, sucrose is first converted to glucose-1-phosphate (G-1-P) and fructose by SP . Then, the intermediates, glucose, and G-1-P are condensed catalyzed by LP to form laminaribiose .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of sucrose and glucose into laminaribiose . This process is facilitated by the action of SP and LP, which work together in a bienzymatic reaction system . The downstream effects of this pathway include the production of laminaribiose, a disaccharide with potential applications in medicine, food, and agriculture .
Pharmacokinetics
It’s known that the compound is produced in a continuous enzymatic production system . The productivity of laminaribiose was found to be 5.6 mg Laminaribiose L enzyme bed −1h−1 .
Result of Action
The result of the action of this compound is the production of laminaribiose from sucrose and glucose . This process results in a high concentration of laminaribiose, which is considered a building block for new pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature plays a significant role in the enzymatic production of laminaribiose . The process is conducted at a temperature of 35 °C in a packed bed reactor system . Other factors such as the enzyme ratio and the size of the enzyme particles also influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
The continuous enzymatic production of laminaribiose has not been reported so far . The first effort has been made to continuously produce laminaribiose from sucrose and glucose in a packed bed reactor using immobilized LP and SP enzymes . This opens up new perspectives for the large-scale production of laminaribiose.
Biochemical Analysis
Biochemical Properties
Laminaribiose peracetate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it may be a substrate for certain enzymes involved in carbohydrate metabolism
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. Laminaribiose, the parent compound, has been shown to exhibit prebiotic properties, promoting the growth of beneficial bacteria such as Lactobacillus species
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not well-documented. A continuous enzymatic production system of laminaribiose has been reported, suggesting that laminaribiose and its derivatives could be stable under certain conditions .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Laminaribiose can be synthesized from sucrose using certain enzymes, suggesting that this compound could be involved in similar pathways .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUPCAOOLXBPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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